molecular formula C11H17N3O2S B13878327 N-(3-piperazin-1-ylphenyl)methanesulfonamide

N-(3-piperazin-1-ylphenyl)methanesulfonamide

Cat. No.: B13878327
M. Wt: 255.34 g/mol
InChI Key: XFLBZKFCELTANC-UHFFFAOYSA-N
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Description

N-(3-piperazin-1-ylphenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-piperazin-1-ylphenyl)methanesulfonamide typically involves the reaction of 3-(piperazin-1-yl)aniline with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-(piperazin-1-yl)aniline+methanesulfonyl chlorideThis compound+HCl\text{3-(piperazin-1-yl)aniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-(piperazin-1-yl)aniline+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-piperazin-1-ylphenyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N-(3-piperazin-1-ylphenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an antipsychotic and antimicrobial agent.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-piperazin-1-ylphenyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(piperazin-1-yl)phenyl)methanesulfonamide
  • 1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide
  • 3-(piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness

N-(3-piperazin-1-ylphenyl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

N-(3-piperazin-1-ylphenyl)methanesulfonamide

InChI

InChI=1S/C11H17N3O2S/c1-17(15,16)13-10-3-2-4-11(9-10)14-7-5-12-6-8-14/h2-4,9,12-13H,5-8H2,1H3

InChI Key

XFLBZKFCELTANC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC=C1)N2CCNCC2

Origin of Product

United States

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